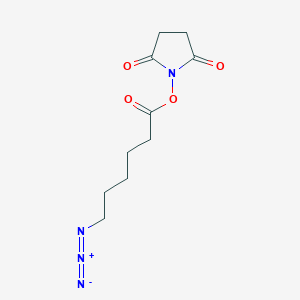

2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate

CAS No.: 866363-70-4

Cat. No.: VC2368552

Molecular Formula: C10H14N4O4

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866363-70-4 |

|---|---|

| Molecular Formula | C10H14N4O4 |

| Molecular Weight | 254.24 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 6-azidohexanoate |

| Standard InChI | InChI=1S/C10H14N4O4/c11-13-12-7-3-1-2-4-10(17)18-14-8(15)5-6-9(14)16/h1-7H2 |

| Standard InChI Key | FVWGCTQOFSJEDB-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)OC(=O)CCCCCN=[N+]=[N-] |

| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCCCCN=[N+]=[N-] |

Introduction

Chemical Structure and Identification

Molecular Identity and Basic Properties

2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate (CAS No. 866363-70-4) is characterized by its distinct molecular structure containing both an NHS ester moiety and a terminal azide group. The compound has a molecular formula of C10H14N4O4 and a molecular weight of 254.24 g/mol . This bifunctional molecule serves as an essential chemical tool in bioconjugation chemistry, particularly for the development of antibody-drug conjugates.

The compound's structure features a six-carbon chain (hexanoate) that connects two reactive functional groups: a 2,5-dioxopyrrolidin-1-yl group (NHS ester) at one terminus and an azido group at the other. This unique arrangement enables sequential and selective chemical reactions, making it an ideal linker for complex bioconjugation strategies. The NHS ester readily reacts with primary amines, while the azido group participates in copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as "click chemistry."

Naming and Identification Systems

The compound is recognized under various systematic and common names across chemical databases and research literature. The primary identifiers include:

Structural Characteristics and Properties

Chemical Composition and Bonding

The chemical structure of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate comprises several key structural elements that define its reactivity and applications. The compound contains a total of 10 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms (C10H14N4O4) . The arrangement of these atoms creates a molecule with distinct regions of reactivity that are exploited in bioconjugation applications.

The NHS ester portion (2,5-dioxopyrrolidin-1-yl) forms an activated carboxylic acid derivative that readily undergoes nucleophilic acyl substitution reactions with primary amines. This functional group is commonly employed for protein modification, particularly targeting lysine residues. The hexanoate chain serves as a spacer, providing distance between the two reactive ends of the molecule. The terminal azido group (-N3) is composed of three nitrogen atoms in a linear arrangement, with formal negative and positive charges distributed across the structure, creating a dipolar unit that remains stable until engaged in click chemistry reactions.

Physical and Chemical Properties

The physical and chemical properties of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate significantly influence its handling requirements and applications in bioconjugation:

The compound's stability is an important consideration for laboratory handling and storage. The NHS ester component is susceptible to hydrolysis in aqueous environments, particularly at basic pH levels, which can reduce its reactivity toward amine-containing molecules. Therefore, the compound is typically stored in anhydrous conditions, often under inert gas, and at low temperatures to preserve its chemical integrity and reactivity.

Mechanism of Action in Bioconjugation

Click Chemistry Principles

2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate operates through dual reaction mechanisms that make it particularly valuable for bioconjugation applications. The compound's primary mechanism involves participation in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages between the azido group of the compound and alkyne-containing molecules, creating a strong covalent bond that resists degradation under physiological conditions.

The azido group of this compound exhibits high selectivity toward terminal alkynes in the presence of copper(I) catalysts. This orthogonal reactivity allows for specific targeting of alkyne-modified biomolecules without interfering with other functional groups present in biological systems. The CuAAC reaction proceeds under mild conditions (aqueous media, room temperature, neutral pH), making it compatible with sensitive biological molecules like proteins and antibodies.

NHS Ester Reactivity

The NHS ester portion of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate readily reacts with primary amines to form stable amide bonds. In protein modification, this reaction typically targets lysine residues, which are abundant on the surface of most proteins, including antibodies. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, resulting in displacement of the N-hydroxysuccinimide leaving group.

The sequential application of these two distinct reaction mechanisms—NHS ester coupling followed by click chemistry—enables the strategic construction of antibody-drug conjugates with precise control over the sites of conjugation and the drug-to-antibody ratio.

Sequential Bioconjugation Strategy

The bifunctional nature of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate enables a two-step bioconjugation strategy that is particularly valuable in ADC development:

| Step | Reaction | Product |

|---|---|---|

| 1 | NHS ester reacts with lysine residues on antibody | Antibody-azide conjugate |

| 2 | Azide reacts with alkyne-modified drug via CuAAC | Complete antibody-drug conjugate |

This sequential approach offers several advantages over single-step conjugation methods, including greater control over the conjugation process, reduced risk of antibody cross-linking, and the ability to purify intermediate products before proceeding to subsequent reaction steps. The resulting ADCs typically exhibit improved homogeneity and more predictable pharmacokinetic properties compared to those produced using less selective conjugation strategies.

Applications in Pharmaceutical Research

Antibody-Drug Conjugate Development

The primary application of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate lies in the development of antibody-drug conjugates for targeted cancer therapy . ADCs represent a sophisticated class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs. In this context, 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate serves as a click linker that facilitates the covalent attachment of cytotoxic payloads to antibodies, creating a targeted delivery system that aims to improve the therapeutic index of conventional chemotherapy.

The compound's role in ADC development is multifaceted. It enables site-specific conjugation strategies that result in more homogeneous products with well-defined drug-to-antibody ratios. This homogeneity is crucial for ensuring consistent efficacy, safety, and pharmacokinetic profiles across batches of ADC products. Additionally, the stability of the triazole linkages formed through click chemistry helps prevent premature release of the cytotoxic payload in circulation, reducing systemic toxicity while maintaining efficacy at the tumor site.

Bioorthogonal Labeling and Imaging

Beyond ADC development, 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate finds applications in bioorthogonal labeling strategies for protein tracking and cellular imaging. The azido functional group can react selectively with various reporter molecules equipped with alkyne groups, enabling the visualization and tracking of biomolecules in complex biological systems. This approach offers advantages over traditional labeling methods that rely on fluorescent proteins or chemical tags that may interfere with the native function of the labeled proteins.

Proteomics and Protein Modification

In proteomics research, 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate serves as a valuable tool for selective protein modification and enrichment. The compound can be used to introduce azido groups onto specific proteins of interest, which can then be selectively captured or detected using alkyne-functionalized affinity reagents. This application is particularly useful for studying low-abundance proteins or protein-protein interactions that might otherwise be difficult to detect using conventional proteomics approaches.

| Application | Key Advantage | Example Use |

|---|---|---|

| ADC Development | Site-specific drug conjugation | Targeted cancer therapy |

| Bioorthogonal Labeling | Selective visualization of biomolecules | Cellular imaging |

| Proteomics | Enrichment of proteins of interest | Study of protein-protein interactions |

Synthesis and Preparation Methods

Chemical Synthesis Routes

The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate typically involves a multi-step process starting from commercially available precursors. While specific synthetic routes may vary, a common approach involves the conversion of 6-bromohexanoic acid to 6-azidohexanoic acid through nucleophilic substitution with sodium azide, followed by activation of the carboxylic acid with N-hydroxysuccinimide to form the NHS ester.

The synthetic process typically proceeds through the following key steps:

-

Nucleophilic substitution: 6-bromohexanoic acid is treated with sodium azide in an appropriate solvent (e.g., DMF, DMSO) at elevated temperatures to yield 6-azidohexanoic acid.

-

Carboxylic acid activation: The resulting 6-azidohexanoic acid is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the activated NHS ester.

This synthetic approach offers several advantages, including relatively straightforward chemistry, the use of readily available starting materials, and scalability for larger production volumes.

Purification and Characterization

Following synthesis, the compound requires purification to remove unreacted starting materials, byproducts, and coupling agents. Common purification techniques include column chromatography (typically using silica gel) and recrystallization from appropriate solvent systems. The purified compound is then characterized using various analytical techniques to confirm its identity and assess its purity.

Standard characterization methods include:

| Analytical Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation, purity assessment |

| Mass Spectrometry | Molecular weight verification, structural elucidation |

| Infrared Spectroscopy | Functional group identification (azide, NHS ester) |

| High-Performance Liquid Chromatography | Purity determination, impurity profiling |

The purity of commercial preparations of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate typically exceeds 95%, as indicated in product specifications from suppliers .

Research Findings and Recent Developments

Advances in ADC Technology

Recent research has demonstrated that 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate plays a crucial role in enhancing the specificity and efficacy of targeted cancer therapies. As a click linker in antibody-drug conjugates, this compound facilitates the covalent attachment of cytotoxic drugs to antibodies, enabling the selective delivery of therapeutic agents to target cells. This targeted approach represents a significant advancement over traditional chemotherapy, as it minimizes damage to healthy tissues while maximizing the therapeutic effect on cancer cells.

The azido group of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate participates in click chemistry reactions to form stable triazole linkages when it reacts with alkyne groups in the presence of a copper catalyst. This reaction enables the conjugation of therapeutic agents to antibodies, leading to the development of ADCs with improved pharmacokinetic properties and reduced off-target effects. Recent studies have shown that ADCs created using this compound exhibit enhanced stability in circulation and selective cytotoxicity toward cancer cells expressing the target antigen.

Comparative Studies with Alternative Linkers

Comparative research has evaluated various linker strategies for ADC development, with 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate demonstrating several advantages over traditional approaches. The following table summarizes key findings from comparative studies:

| Linker Type | Advantages | Limitations |

|---|---|---|

| 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate | High specificity in click chemistry, stable triazole formation, controlled conjugation sites | Requires copper catalyst which may need removal |

| Maleimide-based linkers | Reacts with thiols without catalysts, established technology | Potential for exchange reactions in vivo, less stability |

| Hydrazone linkers | pH-sensitive for drug release in lysosomes | Less stable in circulation, premature drug release |

| Disulfide-based linkers | Reduction-sensitive for intracellular release | Variable stability across different tumor microenvironments |

These comparative studies highlight the superior performance of click chemistry-based approaches using 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate in terms of conjugation precision and linker stability.

Emerging Applications

Recent investigations have expanded the application of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate beyond traditional ADC development. Emerging applications include:

-

Development of bispecific antibody conjugates that can simultaneously target multiple antigens

-

Creation of antibody-oligonucleotide conjugates for targeted gene therapy approaches

-

Synthesis of antibody-nanoparticle conjugates for combined imaging and therapeutic applications

-

Design of stimuli-responsive ADCs that release their drug payload in response to specific tumor microenvironment conditions

These emerging applications demonstrate the versatility of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate as a bioconjugation tool and highlight its continued importance in pharmaceutical research and development.

Comparison with Related Compounds

Structural Analogues and Variants

2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate belongs to a family of bifunctional linkers that share similar structural elements but differ in their spacer length, reactive groups, or chemical properties. Understanding these structural relationships provides insights into the rational selection of appropriate linkers for specific bioconjugation applications.

| Compound | Structural Difference | Functional Impact |

|---|---|---|

| 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate | Shorter carbon chain (C4 vs. C6) | Reduced spacing between conjugated molecules |

| 2,5-Dioxopyrrolidin-1-yl 8-azidooctanoate | Longer carbon chain (C8 vs. C6) | Increased flexibility and distance between conjugates |

| 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid | Lacks azido group | Different reactivity profile, not suitable for click chemistry |

| Dibenzocyclooctyne-NHS ester | Contains strained alkyne instead of azide | Enables copper-free click chemistry |

These structural variations influence properties such as water solubility, membrane permeability, steric accessibility, and chemical stability, which in turn affect the performance of these compounds in specific bioconjugation applications.

Reactivity and Efficiency Comparisons

The reactivity and efficiency of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate in bioconjugation reactions have been compared with those of alternative coupling reagents. Key findings from these comparisons include:

-

Click chemistry reactions using 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate typically proceed with higher specificity compared to traditional coupling methods, reducing the formation of side products.

-

The NHS ester portion of the compound exhibits comparable reactivity to other activated esters, such as p-nitrophenyl esters or pentafluorophenyl esters, but with improved stability in organic solvents.

-

The six-carbon spacer provides optimal distance and flexibility for many bioconjugation applications, balancing the need for separation between conjugated molecules with considerations of water solubility and synthetic accessibility.

Future Perspectives and Challenges

Emerging Trends in Bioconjugation

The field of bioconjugation continues to evolve rapidly, with several emerging trends that may influence the future applications of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate and related compounds:

-

Development of copper-free click chemistry approaches to eliminate potential toxicity associated with copper catalysts

-

Integration with site-specific antibody modification technologies to achieve more precise control over conjugation sites

-

Combination with novel drug payloads designed specifically for targeted delivery via ADCs

-

Application in the development of multi-functional conjugates that combine therapeutic, diagnostic, and targeting capabilities

These trends reflect the growing sophistication of bioconjugation strategies and the increasing demand for precise control over the modification of biological molecules.

Technical Challenges and Solutions

Despite its utility, the application of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate in bioconjugation faces several technical challenges that researchers continue to address:

| Challenge | Potential Solution | Current Status |

|---|---|---|

| Copper toxicity in CuAAC reactions | Development of copper-free click chemistry variants | Active research area with several promising approaches |

| NHS ester hydrolysis in aqueous media | Use of organic co-solvents or pH optimization | Established protocols available for specific applications |

| Heterogeneity of conjugation sites | Site-specific antibody engineering | Advanced technologies emerging in commercial applications |

| Scale-up for commercial production | Process optimization and alternative synthetic routes | Ongoing efforts to improve manufacturing efficiency |

Addressing these challenges will be crucial for expanding the utility of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate in pharmaceutical development and clinical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume